1-(3-(5-Bromothiazol-2-yl)piperidin-1-yl)ethan-1-one
Overview
Description
1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone is a heterocyclic organic compound . Its chemical structure consists of a piperidine ring attached to a thiazole ring via an ethanone linker. The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are known for their diverse biological activities and have been explored in drug discovery .
Scientific Research Applications
Brominated Compounds in Environmental Chemistry
A review on the occurrence of novel brominated flame retardants (NBFRs) in various environments emphasizes the need for more research on their occurrence, environmental fate, and toxicity. The review highlights the detection of high concentrations of specific NBFRs and calls for optimized analytical methods and further research on indoor environments and potential leaching sources (Zuiderveen, Slootweg, & de Boer, 2020).
Piperidine Derivatives in Drug Development
A study reviews the potency and selectivity of chemical inhibitors of major human hepatic Cytochrome P450 (CYP) isoforms, which are crucial for predicting drug-drug interactions. The selectivity of such inhibitors, including piperidine derivatives, is vital for the specific targeting of CYP isoforms (Khojasteh et al., 2011).
Thiazole Derivatives in Medicinal Chemistry
Another area of interest is the therapeutic potential of thiazole derivatives, which have been explored for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties. This review presents developments in thiazole derivatives, highlighting their application in various therapeutic areas and emphasizing the need for further exploration of these compounds (Leoni et al., 2014).
Mechanism of Action
The specific mechanism of action for this compound would depend on its intended use. Thiazole derivatives have exhibited diverse biological activities, such as antimicrobial, antifungal, antiviral, and antitumor effects. Understanding its target interactions and pathways would require detailed investigation .
Properties
IUPAC Name |
1-[3-(5-bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2OS/c1-7(14)13-4-2-3-8(6-13)10-12-5-9(11)15-10/h5,8H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGGAZGNYGELHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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